Prostaglandin F2alpha dimethyl amide

Descripción

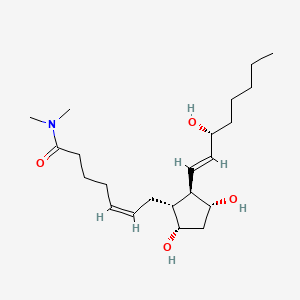

Structure

3D Structure

Propiedades

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39NO4/c1-4-5-8-11-17(24)14-15-19-18(20(25)16-21(19)26)12-9-6-7-10-13-22(27)23(2)3/h6,9,14-15,17-21,24-26H,4-5,7-8,10-13,16H2,1-3H3/b9-6-,15-14+/t17-,18-,19-,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAWKBHDDFBNMX-HRUISTIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)N(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)N(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Prostaglandin F2alpha Dimethyl Amide: A Technical Guide to its Mechanism of Action and Research Applications

Introduction

Prostaglandins are a class of bioactive lipids that act as potent, locally-acting signaling molecules, mediating a vast array of physiological and pathological processes. Among them, Prostaglandin F2α (PGF2α) is a critical mediator synthesized from arachidonic acid via the cyclooxygenase (COX) pathway.[1][2] It exerts its effects by binding to a specific G-protein coupled receptor (GPCR), the Prostaglandin F Receptor (FP receptor).[3][4] The activation of this receptor is pivotal in processes such as smooth muscle contraction, luteolysis, and parturition.[1][4]

To probe the function of the PGF2α/FP receptor system, researchers rely on specific pharmacological tools. Prostaglandin F2α dimethyl amide is a synthetic analogue of PGF2α, distinguished by the modification of its C-1 carboxyl group into a dimethyl amide.[5][6] While structurally similar to the endogenous agonist, extensive pharmacological characterization has revealed that Prostaglandin F2α dimethyl amide functions as a weak but selective FP receptor antagonist.[5][7][8] Its primary mechanism of action is not to elicit a cellular response, but to competitively inhibit the binding and subsequent action of endogenous agonists like PGF2α.

This technical guide provides an in-depth exploration of the mechanism of action of Prostaglandin F2α dimethyl amide. We will first detail the canonical signaling pathways initiated by agonist activation of the FP receptor and then elucidate how Prostaglandin F2α dimethyl amide antagonizes these effects. Furthermore, this guide will present detailed, field-proven experimental protocols for characterizing the antagonist activity of this and similar compounds, offering researchers a practical framework for their investigations.

Section 1: Molecular Profile and Receptor Interaction

Chemical Structure and Properties

The key difference between the endogenous agonist PGF2α and its synthetic analogue, Prostaglandin F2α dimethyl amide, lies in the functional group at the C-1 position of the alpha-chain. In PGF2α, this position is occupied by a carboxylic acid, which is crucial for its agonist activity. In Prostaglandin F2α dimethyl amide, this has been replaced by an N,N-dimethyl amide group.[5][7] This structural alteration is fundamental to its change in function from an agonist to an antagonist, as it affects the molecule's interaction with key residues within the FP receptor's binding pocket.

The Prostaglandin F Receptor (FP Receptor)

The FP receptor is a member of the rhodopsin-like GPCR family, encoded by the PTGFR gene.[4] It is expressed in various tissues, including the uterine smooth muscle, corpus luteum, ciliary muscle, and vascular smooth muscle.[4] The FP receptor is composed of seven transmembrane helices connected by intracellular and extracellular loops. Recent cryo-electron microscopy studies have provided high-resolution structures of the human FP receptor, revealing the specific binding pocket for PGF2α and the conformational changes that occur upon agonist binding and subsequent G-protein coupling.[3][9][10]

Section 2: Agonist-Induced FP Receptor Signaling Pathways

To understand the mechanism of an antagonist, one must first comprehend the signaling cascade it is designed to block. Upon binding of an agonist like PGF2α, the FP receptor undergoes a conformational change that allows it to couple primarily with heterotrimeric G-proteins of the Gq/11 family.[4][11] This interaction initiates a well-defined signaling cascade.

Gq/11-Phospholipase C (PLC) Pathway

The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][12][13]

-

Inositol 1,4,5-trisphosphate (IP3): This soluble molecule diffuses into the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[4]

-

Diacylglycerol (DAG): DAG remains in the plasma membrane where, in conjunction with the elevated intracellular Ca2+, it activates members of the Protein Kinase C (PKC) family.

The subsequent elevation of intracellular calcium and activation of PKC lead to a multitude of downstream cellular responses, including smooth muscle contraction, gene expression changes, and cell proliferation.[4][14]

Section 3: Mechanism of Action of Prostaglandin F2alpha Dimethyl Amide as an Antagonist

The primary mechanism of action for Prostaglandin F2α dimethyl amide is competitive antagonism at the FP receptor.[5][15] It binds to the same orthosteric site as the endogenous agonist PGF2α but fails to induce the necessary conformational change in the receptor required for G-protein coupling and activation. By occupying the receptor's binding site, it physically blocks PGF2α and other FP agonists from binding, thereby inhibiting the initiation of the downstream signaling cascades described in Section 2.

The practical effect is the prevention of PLC activation, a block on IP3 and DAG production, and the abrogation of intracellular calcium mobilization. This has been demonstrated experimentally where Prostaglandin F2α dimethyl amide abolishes the negative inotropic effect induced by PGF2α in rat heart preparations.[16] Similarly, it inhibits the contractile effects of PGF2α on smooth muscle tissues like the gerbil colon.[5][17]

| Compound | Receptor | Action | Potency/Affinity Information | Reference(s) |

| Prostaglandin F2α (Dinoprost) | FP | Agonist | Binds with high affinity (typically low nM range) | [4] |

| Prostaglandin F2α dimethyl amide | FP | Competitive Antagonist | Blocks 50% of PGF2α-induced contraction at 3.2 µg/mL | [5][17] |

Section 4: Experimental Protocols for Characterization

To validate the antagonist properties of a compound like Prostaglandin F2α dimethyl amide, a series of well-defined assays are required. These protocols are designed as self-validating systems, incorporating appropriate controls to ensure the data is robust and specific.

Competitive Radioligand Binding Assay

Causality and Purpose: This assay directly measures the ability of a test compound (the "competitor," e.g., PGF2α dimethyl amide) to displace a radiolabeled ligand from the FP receptor.[18][19] The resulting data allows for the calculation of the competitor's binding affinity (Ki), a quantitative measure of its potency at the receptor. The choice of a filtration-based method is crucial for efficiently separating receptor-bound radioligand from the unbound fraction, which is essential for accurate quantification.[20]

Methodology:

-

Receptor Preparation: Prepare cell membranes from a cell line recombinantly expressing the human FP receptor or from a tissue known to be rich in FP receptors (e.g., bovine corpus luteum).[15] Homogenize the cells/tissue in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the final membrane pellet in an appropriate binding buffer.[20]

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membranes + radiolabeled FP agonist (e.g., [³H]-PGF2α) + buffer.

-

Non-specific Binding (NSB): Membranes + [³H]-PGF2α + a high concentration of an unlabeled PGF2α to saturate all specific binding sites.

-

Competition: Membranes + [³H]-PGF2α + increasing concentrations of the test compound (Prostaglandin F2α dimethyl amide).

-

-

Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[20]

-

Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C).[20] This traps the membranes with the bound radioligand on the filter. Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Dry the filter mat, add scintillation cocktail, and count the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

-

Intracellular Calcium Mobilization Assay

Causality and Purpose: This is a functional assay to confirm that the binding of the antagonist translates into a block of receptor signaling.[21] By pre-treating cells with the antagonist, we can test its ability to prevent the intracellular calcium release normally triggered by an agonist. The use of a fluorescent calcium-sensitive dye provides a real-time, quantitative readout of this key second messenger signal.[22][23]

Methodology:

-

Cell Culture and Dye Loading: Plate cells expressing the FP receptor in a 96-well, black-walled, clear-bottom plate. The day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.[22] The AM ester form allows the dye to cross the cell membrane.

-

Washing: Gently wash the cells with assay buffer to remove any extracellular dye.

-

Antagonist Pre-incubation: Add assay buffer containing various concentrations of the antagonist (Prostaglandin F2α dimethyl amide) or vehicle control to the wells. Incubate for a short period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

Measurement: Place the plate in a fluorescence plate reader equipped with injectors.

-

Establish a stable baseline fluorescence reading for each well.

-

Inject a fixed concentration of the agonist (PGF2α) into the wells. This concentration should be one that elicits a robust response (e.g., the EC80).

-

Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds) to capture the transient calcium flux.

-

-

Controls:

-

Positive Control: Cells treated with vehicle, then stimulated with PGF2α to show the maximum response.

-

Negative Control: Cells treated with vehicle, then injected with buffer only to show the baseline.

-

A final addition of a calcium ionophore like ionomycin can be used to determine the maximum possible fluorescence signal.[23]

-

-

Data Analysis: Quantify the agonist-induced calcium response (e.g., peak fluorescence over baseline). Plot the response against the concentration of the antagonist to generate an inhibition curve and determine the IC50 for the functional block.

In Vitro Smooth Muscle Contraction Assay

Causality and Purpose: This ex vivo assay provides physiological validation of the antagonist's activity in a whole tissue context.[24][25] It directly measures the ability of the antagonist to prevent the physical contraction of smooth muscle, which is the ultimate physiological outcome of the PGF2α/FP receptor signaling cascade in many tissues. The organ bath provides a controlled environment to maintain tissue viability and record isometric tension changes.[26]

Methodology:

-

Tissue Dissection: Dissect a smooth muscle tissue known to express FP receptors (e.g., rat uterine horn or aortic ring) in ice-cold, oxygenated Krebs-Henseleit buffer.[25]

-

Mounting: Mount the tissue strip in an isolated organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.[26] One end of the tissue is fixed, and the other is connected to an isometric force transducer.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a small amount of resting tension, with buffer changes every 15-20 minutes.

-

Viability Test: Test the viability of the tissue by inducing a contraction with a standard agent, such as potassium chloride (KCl). Wash out the agent and allow the tissue to return to baseline.

-

Antagonist Incubation: Add the antagonist (Prostaglandin F2α dimethyl amide) to the bath at the desired concentration and incubate for 20-30 minutes.

-

Agonist Challenge: Generate a cumulative concentration-response curve for the agonist (PGF2α) in the presence of the antagonist. Add increasing concentrations of PGF2α to the bath and record the steady-state contractile force after each addition.

-

Data Analysis: Compare the PGF2α concentration-response curve obtained in the presence of the antagonist to a control curve generated in its absence. A competitive antagonist will cause a rightward shift in the agonist's concentration-response curve without reducing the maximum response. The magnitude of this shift can be used to calculate the antagonist's potency (pA2 value) via a Schild analysis.

Conclusion

Prostaglandin F2α dimethyl amide serves as a valuable pharmacological tool for the study of the FP receptor. Its mechanism of action is that of a competitive antagonist, binding to the FP receptor and sterically hindering the binding of the endogenous agonist, PGF2α. This action effectively blocks the initiation of the Gq/PLC signaling cascade, preventing the mobilization of intracellular calcium and subsequent physiological responses such as smooth muscle contraction. The combination of binding, cellular, and tissue-based assays provides a robust framework for characterizing its antagonist properties and for utilizing it to explore the diverse biological roles of the PGF2α signaling pathway.

References

-

Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available from: [Link]

-

Fan, H., et al. (2023). Ligand-induced activation and G protein coupling of prostaglandin F2α receptor. Nature Communications, 14(1), 2668. Available from: [Link]

-

Wikipedia. (2023). Prostaglandin F receptor. Available from: [Link]

-

Limbird, L. E. (2004). GPCR-radioligand binding assays. Current Protocols in Neuroscience, Chapter 7, Unit 7.3. Available from: [Link]

-

University of Utah Flow Cytometry. (2023). Intracellular Calcium Flux. Available from: [Link]

-

Lusuardi, M., et al. (2022). Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application. JoVE (Journal of Visualized Experiments), (183), e63870. Available from: [Link]

-

Mullins, J. I. (n.d.). Measurement of Intracellular Calcium By Flow Cytometry. University of Washington. Available from: [Link]

-

ResearchGate. (2015). How can I quantify smooth muscle contraction in vitro? Available from: [Link]

-

Pallafacchina, G., et al. (2019). Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes. In Calcium Signaling (pp. 45-56). Humana Press, New York, NY. Available from: [Link]

-

ResearchGate. (n.d.). Molecular mechanism of G-protein selectivity of prostaglandin receptors. Available from: [Link]

-

Wolff, A., et al. (2000). Rapid Measurements of Intracellular Calcium Using a Fluorescence Plate Reader. BioTechniques, 28(5), 952-958. Available from: [Link]

-

Bohrium. (2023). Ligand-induced activation and G protein coupling of prostaglandin F2α receptor. Available from: [Link]

-

Fan, H., et al. (2023). Ligand-induced activation and G protein coupling of prostaglandin F2α receptor. Nature Communications, 14(1), 2668. Available from: [Link]

-

Agarwal, A., et al. (2013). Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle. Methods in Cell Biology, 118, 285-307. Available from: [Link]

-

REPROCELL. (n.d.). Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments. Available from: [Link]

-

ResearchGate. (n.d.). A schematic representation of PGF2α-FP receptor signalling which... Available from: [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

-

Wikipedia. (2023). Prostaglandin F2α. Available from: [Link]

-

Banes, J., et al. (2016). Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research. JoVE (Journal of Visualized Experiments), (116), e54333. Available from: [Link]

-

Bertin Bioreagent. (n.d.). Prostaglandin F2α dimethyl amide. Available from: [Link]

-

Sharif, N. A., & Abdel-Latif, A. A. (2013). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British journal of pharmacology, 170(4), 731-749. Available from: [Link]

-

ResearchGate. (2013). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. Available from: [Link]

-

Sales, K. J., et al. (2006). Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element. Molecular and cellular endocrinology, 247(1-2), 65-76. Available from: [Link]

-

Dou, F., et al. (2012). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in pharmacology, 3, 22. Available from: [Link]

-

Jovanović, S., et al. (2006). An unexpected negative inotropic effect of prostaglandin F2alpha in the rat heart. Prostaglandins, leukotrienes, and essential fatty acids, 75(3), 205-211. Available from: [Link]

-

Bishop, J. L., et al. (2009). Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle. Endocrinology, 150(7), 3390-3397. Available from: [Link]

-

Almabouada, F., et al. (2020). New role for the anandamide metabolite prostaglandin F2α ethanolamide: Rolling preadipocyte proliferation. Journal of Biological Chemistry, 295(30), 10325-10337. Available from: [Link]

-

Biology Stack Exchange. (2018). What is the purpose of Prostaglandin F2-alpha and the Prostaglandin F receptor in the melatonin cell signaling pathway? Available from: [Link]

-

Foley, D. J., et al. (2022). A General Catalyst Controlled Route to Prostaglandin F2α. Organic Letters, 24(48), 8878-8882. Available from: [Link]

-

Narayan, P., et al. (2009). Prostaglandin F2alpha-mediated activation of apoptotic signaling cascades in the corpus luteum during apoptosis: involvement of caspase-activated DNase. Apoptosis, 14(4), 476-490. Available from: [Link]

-

Sales, K. J., et al. (2004). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways. The Journal of Clinical Endocrinology & Metabolism, 89(2), 986-993. Available from: [Link]

Sources

- 1. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]

- 2. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. scbt.com [scbt.com]

- 8. Prostaglandin F2alpha dimethyl amide | CAS 68192-15-4 | Cayman Chemical | Biomol.com [biomol.com]

- 9. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 10. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biology.stackexchange.com [biology.stackexchange.com]

- 14. researchgate.net [researchgate.net]

- 15. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An unexpected negative inotropic effect of prostaglandin F2alpha in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. multispaninc.com [multispaninc.com]

- 19. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. bu.edu [bu.edu]

- 23. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]

- 24. dmt.dk [dmt.dk]

- 25. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. reprocell.com [reprocell.com]

The Genesis of a Therapeutic Revolution: An In-depth Technical Guide to the Discovery and History of Prostaglandin F2alpha Analogs

For Researchers, Scientists, and Drug Development Professionals

Preamble: From Seminal Fluid to Blockbuster Drugs

The journey of Prostaglandin F2alpha (PGF2α) analogs from an obscure, biologically active lipid in seminal fluid to a cornerstone of modern pharmacotherapy is a testament to scientific curiosity, meticulous chemical synthesis, and the relentless pursuit of therapeutic innovation. This guide provides a deep, technical dive into the history and discovery of these remarkable compounds, elucidating the scientific rationale and experimental underpinnings that propelled their development. We will explore the initial discovery of the native prostaglandins, the groundbreaking work that unraveled their structure and function, the elegant chemical strategies devised for their synthesis, and the targeted modifications that transformed a potent but fleeting endogenous molecule into a class of highly successful drugs.

Part 1: The Foundational Era - Discovery and Elucidation of Prostaglandins

The story begins in the 1930s with the independent observations of two physiologists, Ulf von Euler of Sweden and M.W. Goldblatt of England. They noted that extracts of seminal fluid could induce smooth muscle contraction and lower blood pressure.[1] Von Euler named the responsible substance "prostaglandin," believing it originated from the prostate gland—a misnomer that has persisted, as it was later discovered to be produced by the seminal vesicles and, in fact, nearly all tissues in the body.[2][3] For decades, the precise chemical nature of these substances remained a mystery.

The true breakthrough came in the 1950s and 60s through the pioneering work of Sune Bergström and his graduate student Bengt Samuelsson at the Karolinska Institute in Sweden.[4] Using a combination of countercurrent extraction and the then-novel gas chromatography-mass spectrometry, Bergström successfully isolated and determined the chemical structures of the first prostaglandins, including PGF2α.[4] They discovered that these compounds were a family of 20-carbon fatty acid derivatives, all containing a 5-carbon ring, and were biosynthesized from arachidonic acid.[2][4] This work, along with that of John R. Vane, who discovered that aspirin's mechanism of action was the inhibition of prostaglandin synthesis, was so fundamental that Bergström, Samuelsson, and Vane were jointly awarded the Nobel Prize in Physiology or Medicine in 1982.[4][5]

Part 2: The Synthetic Challenge - Mastering the Prostaglandin Core

The complex and stereochemically dense structure of PGF2α presented a formidable challenge for synthetic organic chemists. A pivotal achievement came in 1969 when Elias James Corey of Harvard University reported the first total synthesis of PGF2α.[6] This work was not merely a chemical feat; it was a landmark in strategic synthesis that provided a logical and controllable pathway to these molecules, earning Corey the Japan Prize in 1989.[2]

Corey's approach, now famously known as the Corey synthesis, introduced a key bicyclic intermediate, often referred to as the "Corey lactone," which elegantly established the correct stereochemistry of the cyclopentane core.[7] This intermediate could then be elaborated to furnish not only PGF2α but also other primary prostaglandins like PGE2.[8]

Experimental Workflow: The Corey Synthesis of PGF2α (Conceptual Overview)

The following diagram outlines the key strategic steps in Corey's seminal 1969 synthesis, which became the foundation for many subsequent synthetic efforts.

This synthetic route was crucial because it provided access to significant quantities of prostaglandins for biological study and, more importantly, opened the door for the creation of synthetic analogs by modifying the intermediates and building blocks used in the synthesis.

Part 3: The Analog Revolution - Designing for Therapeutic Superiority

While naturally occurring PGF2α demonstrated potent biological activities, its therapeutic utility was severely limited by its rapid metabolic inactivation in the bloodstream and a host of undesirable side effects.[9][10] This created a clear rationale for the development of synthetic analogs with improved pharmacological profiles. The primary goals were:

-

Increased Metabolic Stability: To prolong the duration of action.

-

Enhanced Receptor Selectivity: To target the PGF2α receptor (the FP receptor) more specifically and reduce off-target effects.

-

Improved Therapeutic Index: To maximize the desired therapeutic effect while minimizing side effects.

Application I: Revolutionizing Glaucoma Management

The most significant therapeutic breakthrough for PGF2α analogs has been in the treatment of glaucoma, a leading cause of irreversible blindness characterized by elevated intraocular pressure (IOP).[11] Early research showed that topical application of PGF2α could lower IOP, but it also caused significant irritation and conjunctival hyperemia (redness).[12][13]

The key to success lay in two strategic chemical modifications:

-

Esterification: The carboxylic acid group of PGF2α was converted into an isopropyl ester. This created a more lipophilic prodrug that could more easily penetrate the cornea.[9][14] Once inside the eye, corneal esterases hydrolyze the ester back to the active free acid.[15]

-

Omega (ω)-Chain Modification: This was the critical innovation. Researchers at Pharmacia in Sweden discovered that replacing the terminal four carbons of the ω-chain with a phenyl group dramatically improved the therapeutic index.[1][9] This modification led to the development of Latanoprost , the first PGF2α analog approved by the FDA in 1996 for glaucoma treatment.[11][15]

Following the success of Latanoprost, other analogs with different ω-chain modifications and ester/amide groups were developed, including Travoprost and Bimatoprost .[16]

| Analog | Key Structural Modification (compared to PGF2α) | Year of FDA Approval |

| Latanoprost | Isopropyl ester; 17-phenyl-18,19,20-trinor substitution on ω-chain. | 1996[15][17] |

| Travoprost | Isopropyl ester; trifluoromethylphenoxy substitution on ω-chain. | 2001 (Travatan)[18] |

| Bimatoprost | Ethyl amide (prostamide); 17-phenyl-18,19,20-trinor substitution. | 2001 (Lumigan)[15] |

| Tafluprost | Isopropyl ester; difluorophenoxy substitution on ω-chain. | 2008[15] |

Mechanism of Action in Glaucoma

PGF2α analogs lower IOP primarily by increasing the uveoscleral outflow of aqueous humor, an alternative drainage pathway to the conventional trabecular meshwork.[11][14] This is achieved by binding to the FP receptor in the ciliary muscle, which triggers a cascade of events leading to the remodeling of the extracellular matrix and widening of the connective tissue spaces, thereby reducing outflow resistance.[14]

Application II: Reproductive and Veterinary Medicine

PGF2α is a potent luteolytic agent, meaning it causes the regression of the corpus luteum in the ovary.[9] This action is fundamental to the regulation of the estrous cycle in many animals. The rapid clearance of natural PGF2α was a drawback, leading to the development of more stable analogs for veterinary use.[9][10]

These analogs, such as Cloprostenol and Dinoprost Tromethamine , are now routinely used in the livestock industry to synchronize estrus in cattle and other domestic animals, enabling more efficient breeding programs.[19] In human medicine, PGF2α analogs like Carboprost are used in obstetrics and gynecology to induce labor, terminate pregnancies, and control postpartum hemorrhage by inducing strong uterine contractions.[17][20][21]

Part 4: Quantitative Pharmacology and Experimental Protocols

The development of PGF2α analogs was driven by rigorous pharmacological evaluation. Key experiments included receptor binding assays to determine affinity and selectivity, and functional assays to measure biological response.

Quantitative Receptor Binding and Functional Potency

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) for the active acid forms of several key PGF2α analogs at the human FP receptor. Travoprost acid demonstrates the highest affinity and selectivity for the FP receptor among these compounds.[10]

| Compound | Binding Affinity (Ki, nM) at FP Receptor | Functional Potency (EC50, nM) at FP Receptor |

| PGF2α | 3 - 7 | 24.5[13] |

| Travoprost Acid | 3.5 | 1.4 - 3.6[10] |

| Bimatoprost Acid | 8.3 | 2.8 - 3.8[10] |

| Latanoprost Acid | 9.8 | 32 - 124[10] |

Data compiled from Sharif et al., 2003, and other sources. Values represent a range from different cell types and assays.[10][13]

Key Experimental Methodologies

1. Protocol: Competitive Radioligand Binding Assay for FP Receptor Affinity

-

Objective: To determine the inhibition constant (Ki) of a test analog for the human FP receptor.

-

Materials:

-

Membrane preparation from cells (e.g., HEK293 or CHO-K1) stably expressing the human FP receptor.

-

Radioligand: [³H]-PGF2α.

-

Unlabeled Ligands: Test analog, unlabeled PGF2α (for positive control and non-specific binding).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

96-well plates, glass fiber filters (e.g., GF/C), vacuum filtration manifold, scintillation counter, and scintillation fluid.

-

-

Methodology:

-

Plate Setup: In a 96-well plate, add assay buffer, the cell membrane preparation (typically 10-20 µg protein per well), and serial dilutions of the test analog.

-

Radioligand Addition: Add a fixed concentration of [³H]-PGF2α (typically near its Kd value) to each well to initiate the binding reaction.

-

Controls:

-

Total Binding: Wells containing membranes and radioligand only.

-

Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration (e.g., 1-10 µM) of unlabeled PGF2α to saturate the receptors.

-

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 23-30°C) to allow the binding to reach equilibrium.[20][22]

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of the test analog.

-

Use non-linear regression (e.g., sigmoidal dose-response curve) to determine the IC50 value (the concentration of analog that inhibits 50% of specific [³H]-PGF2α binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

2. Protocol: In Vivo Assessment of Luteolytic Activity in Ewes

-

Objective: To determine if a PGF2α analog can induce regression of the corpus luteum (luteolysis) in a large animal model.

-

Animal Model: Sexually mature ewes with confirmed regular estrous cycles.

-

Methodology:

-

Cycle Synchronization: Monitor ewes for estrus (Day 0). The experiment is conducted during the mid-luteal phase (e.g., Day 8-11), when the corpus luteum is fully functional.

-

Baseline Sampling: Collect a baseline blood sample via jugular venipuncture to determine the pre-treatment progesterone concentration. Progesterone is the primary hormone produced by the corpus luteum.

-

Treatment Administration: Administer the test PGF2α analog via intramuscular (i.m.) injection. A control group receives a vehicle injection (e.g., sterile saline).[23]

-

Post-Treatment Blood Sampling: Collect serial blood samples at defined time points post-injection (e.g., 3, 6, 12, 24, 48, and 72 hours).

-

Hormone Analysis: Separate plasma from the blood samples and quantify progesterone concentrations using a validated radioimmunoassay (RIA) or ELISA.

-

Endpoint Assessment:

-

Primary Endpoint: A significant drop in plasma progesterone levels (e.g., to <1 ng/mL) within 48-72 hours post-treatment is indicative of successful luteolysis.[23]

-

Secondary Endpoint: Observe the ewes for signs of induced estrus (heat) within 2-4 days post-treatment, which is a physiological consequence of the decline in progesterone.

-

-

Data Analysis: Compare the progesterone profiles and time to estrus between the treatment and control groups using appropriate statistical methods (e.g., ANOVA for repeated measures).

-

Conclusion: A Legacy of Innovation and a Future of Possibilities

The discovery and development of Prostaglandin F2alpha analogs represent a paradigm of modern drug discovery. It is a journey that began with fundamental physiological observation, progressed through Nobel Prize-winning biochemical elucidation and masterful synthetic chemistry, and culminated in the rational design of molecules with profound therapeutic impact. From preserving sight in glaucoma patients to managing reproduction in both humans and animals, the legacy of PGF2α is a powerful illustration of how a deep, technical understanding of biology and chemistry can be harnessed to address significant unmet medical needs. The ongoing research into new delivery systems, such as bimatoprost implants, and the exploration of FP receptor signaling in other pathologies ensure that the story of PGF2α and its analogs is far from over.[18]

References

-

Wikipedia. Prostaglandin. [Link]

-

Explorable.com. Discovery of Prostaglandins - 1982 Nobel Prize Medicine. [Link]

-

Frontiers in Pharmacology. Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma. [Link]

-

American Chemical Society. Prostaglandin E2. [Link]

-

Britannica. Prostaglandin. [Link]

-

PubMed. Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl). [Link]

-

YouTube. Discovery History of Prostaglandin; Early Discovery, Expansion of Research. [Link]

-

Britannica. Ulf von Euler. [Link]

-

ResearchGate. Prostaglandin F2 alpha and its 13-dehydro analogs: comparative luteolytic effects in vivo. [Link]

-

PubMed. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells. [Link]

-

PubMed Central. Prostaglandin analogs in ophthalmology. [Link]

-

Karolinska Institutet. Ulf von Euler found the key to the sympathetic nervous system. [Link]

-

PubMed. Structural requirements for prostaglandin analog interaction with the ovine corpus luteum prostaglandin F2 alpha receptor. Implications for development of a photoaffinity probe. [Link]

-

PubMed Central. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction. [Link]

-

Organic Letters. A General Catalyst Controlled Route to Prostaglandin F2α. [Link]

-

PubMed. Initial clinical studies with prostaglandins and their analogues. [Link]

-

PubMed. Application of prostaglandins in obstetrics and gynecology. [Link]

-

PubMed. Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl). [Link]

-

PubMed. Clinical applications of prostaglandins in Obstetrics and Gynaecology. [Link]

-

PubMed. Pharmacology of topical prostaglandin F2 α analogs and their place in the treatment of glaucoma in small animals. [Link]

-

PubMed. Prostaglandins: a new approach to glaucoma management with a new, intriguing side effect. [Link]

-

PubMed. Prostaglandin F2 alpha and its analogs induce release of endogenous prostaglandins in iris and ciliary muscles isolated from cat and other mammalian species. [Link]

-

ResearchGate. Corey's synthetic route of the Corey lactone. [Link]

-

Wikipedia. Prostaglandin F receptor. [Link]

-

Scribd. Corey Prostaglandin Synthesis. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. PGF 2α [Ligand Id: 1884] activity data from GtoPdb and ChEMBL. [Link]

-

PubMed. The ocular effects of prostaglandins and the therapeutic potential of a new PGF2 alpha analog, PhXA41 (latanoprost), for glaucoma management. [Link]

-

SynArchive. Synthesis of Prostaglandin F2α by Elias J. Corey (1969). [Link]

-

PubMed. Luteolytic activity of a synthetic prostaglandin and PGF2alpha in heifers. [Link]

-

PubMed Central. Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity. [Link]

-

PubMed. Luteolytic Effect of Prostaglandin F2 Alpha and Two Metabolites in Ewes. [Link]

-

PubMed. Comparisons of different combinations of analogues of PGF2 alpha and dopamine agonists for the termination of pregnancy in dogs. [Link]

-

Wikipedia. Aspirin. [Link]

-

PubMed Central. Profiling of Luteal Transcriptome during Prostaglandin F2-Alpha Treatment in Buffalo Cows: Analysis of Signaling Pathways Associated with Luteolysis. [Link]

-

PubMed. Effect of a prostaglandin F2 alpha analogue prostinfenem (15-methyl-PGF2 alpha), to induce luteolysis and oestrus in heifers. [Link]

-

PubMed. Radioligand binding analysis of receptor subtypes in two FP receptor preparations that exhibit different functional rank orders of potency in response to prostaglandins. [Link]

-

YouTube. Clinical applications of Prostaglandins and their analoguesPGE1, PGE2, PGF2α, PGI2 Analog. [Link]

-

ResearchGate. (PDF) SAR of Ligands of the hFP Receptor. [Link]

-

PubMed. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. [Link]

-

Annals of Eye Science. In vivo murine models for the study of glaucoma pathophysiology: procedures, analyses, and typical outcomes. [Link]

-

PubMed Central. Currently available Prostanoids for the Treatment of Glaucoma and Ocular Hypertension: A review. [Link]

-

ResearchGate. A review of the use of latanoprost for glaucoma since its launch. [Link]

-

IOVS. Noninvasive Measurement of Rodent Intraocular Pressure with a Rebound Tonometer. [Link]

-

Dove Medical Press. Intraocular pressure dynamics with prostaglandin analogs: a clinical application of water-drinking test. [Link]

-

ResearchGate. Structures of the prostaglandin analogs under investigation. [Link]

-

PubMed. Therapeutic uses of prostaglandin F(2α) analogues in ocular disease and novel synthetic strategies. [Link]

-

PubMed Central. Analysis of the Responsiveness of Latanoprost, Travoprost, Bimatoprost, and Tafluprost in the Treatment of OAG/OHT Patients. [Link]

Sources

- 1. Structure-activity relationships and receptor profiles of some ocular hypotensive prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. synarchive.com [synarchive.com]

- 5. Interaction of Ocular Hypotensive Agents (PGF2α Analogs—Bimatoprost, Latanoprost, and Travoprost) With MDR Efflux Pumps on the Rabbit Cornea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. PGF<sub>2α</sub> | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. ophthalmologytimes.com [ophthalmologytimes.com]

- 16. Analysis of the Responsiveness of Latanoprost, Travoprost, Bimatoprost, and Tafluprost in the Treatment of OAG/OHT Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Latanoprost - Wikipedia [en.wikipedia.org]

- 18. healthon.com [healthon.com]

- 19. Prostaglandin F2 alpha and its analogs induce release of endogenous prostaglandins in iris and ciliary muscles isolated from cat and other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. youtube.com [youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. Luteolytic effect of prostaglandin F2 alpha and two metabolites in ewes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Prostaglandin F2α Receptor: A Comprehensive Technical Guide to its Physiological Roles

This guide provides an in-depth exploration of the Prostaglandin F2α (PGF2α) receptor, also known as the FP receptor. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the receptor's fundamental signaling mechanisms, its diverse physiological functions, and its significance as a therapeutic target. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Introduction to the Prostaglandin F2α Receptor (FP Receptor)

Prostaglandins are a class of bioactive lipids that play a pivotal role in a vast array of physiological and pathological processes.[1] PGF2α, a prominent member of this family, exerts its effects by binding to a specific G protein-coupled receptor (GPCR) known as the FP receptor.[2][3] This receptor is encoded by the PTGFR gene in humans and is a critical mediator of female reproductive functions, cardiovascular homeostasis, and ocular physiology.[1][4][5] Understanding the intricacies of the FP receptor is paramount for developing targeted therapeutics for a range of conditions, from preterm labor to glaucoma and cardiovascular disease.[6][7]

Two splice variants of the human FP receptor, FPA and FPB, have been identified, adding another layer of complexity to its regulation and function.[1] The receptor is widely distributed throughout the body, with particularly high expression in the corpus luteum, myometrium, ocular tissues, and the cardiovascular system.[1][8]

Signaling Pathways of the FP Receptor

Activation of the FP receptor by PGF2α initiates a cascade of intracellular events primarily through two major signaling pathways: the canonical Gαq/Phospholipase C pathway and the Gα12/13/Rho pathway.

The Gαq/Phospholipase C (PLC) Pathway

The predominant signaling cascade initiated by the FP receptor involves its coupling to the G protein Gαq.[9] This interaction activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10]

-

IP3 : This soluble molecule diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[2][9] This rapid increase in intracellular calcium is a hallmark of FP receptor activation and is a key driver of many of its physiological effects, such as smooth muscle contraction.[9]

-

DAG : Concurrently, DAG activates Protein Kinase C (PKC), which phosphorylates a variety of downstream targets, further modulating cellular responses.[10]

In some contexts, PGF2α has been shown to trans-activate the epidermal growth factor receptor (EGFR) and trigger the mitogen-activated protein kinase (MAPK) signaling pathway through a PLC-dependent mechanism.[11]

The Rho/Rho-Kinase (ROCK) Pathway

In addition to the Gαq pathway, the FP receptor can also couple to Gα12/13, leading to the activation of the small GTPase Rho.[1] Activated Rho, in turn, stimulates Rho-kinase (ROCK). This pathway is particularly important in mediating changes in the cytoskeleton, cell morphology, and smooth muscle contraction by sensitizing the contractile machinery to calcium.

Physiological Roles of the FP Receptor

The widespread distribution of the FP receptor dictates its involvement in a multitude of physiological processes.

Female Reproduction

The FP receptor is indispensable for normal female reproductive function, playing critical roles in luteolysis and parturition.[1][7]

-

Luteolysis : In many species, PGF2α produced by the uterus acts on FP receptors in the corpus luteum to cause its regression (luteolysis), a crucial step for the initiation of a new reproductive cycle.[12][13][14] This process involves a decrease in progesterone production.[12][13] In primates, while the uterus is not the primary source of luteolytic PGF2α, the FP receptor is still considered a key player in functional luteolysis, with estrogen potentially regulating the subcellular localization and sensitivity of the receptor.[15]

-

Parturition : During pregnancy, the expression of the FP receptor in the myometrium increases significantly towards term.[16] PGF2α, acting through the FP receptor, is a potent stimulator of uterine contractions, contributing to the initiation and progression of labor.[9][17][18] In fact, mice lacking the FP receptor exhibit a failure of parturition.[4] PGF2α and its receptor are also involved in preparing the decidua for its role in childbirth.[17] While PGF2α is crucial for labor, prostaglandin E2 (PGE2) is thought to be more important for the initiation of labor, including cervical ripening.[19][20]

Cardiovascular System

Emerging evidence highlights a significant role for the FP receptor in cardiovascular homeostasis and disease.[1][6]

-

Blood Pressure Regulation : PGF2α can elevate blood pressure by acting on FP receptors in vascular smooth muscle cells, causing vasoconstriction.[1][21] Studies in FP receptor knockout mice have shown reduced blood pressure, suggesting a role for this receptor in maintaining normal blood pressure.[21]

-

Atherosclerosis : The FP receptor has been implicated in the pathogenesis of atherosclerosis.[1][21] Deletion of the FP receptor in a mouse model of atherosclerosis resulted in retarded lesion development.[21]

-

Cardiac Hypertrophy and Fibrosis : In the heart, PGF2α can induce cardiac myocyte hypertrophy and promote fibrosis through the FP receptor, contributing to cardiac remodeling in pathological conditions.[1][6]

Ocular Physiology

The FP receptor is a well-established therapeutic target in ophthalmology, particularly for the management of glaucoma.

-

Intraocular Pressure (IOP) Regulation : FP receptor agonists are widely used as first-line treatments for glaucoma.[1] They lower intraocular pressure by increasing the uveoscleral outflow of aqueous humor.[10] The FP receptor is expressed in various ocular tissues, including the ciliary muscle, trabecular meshwork, and iris.[4][8][22]

The FP Receptor in Pathology and as a Therapeutic Target

Given its diverse physiological roles, dysregulation of FP receptor signaling is implicated in several pathological conditions, making it an attractive target for drug development.

-

Preterm Labor : Due to its role in uterine contractions, antagonists of the FP receptor are being investigated as potential tocolytics to prevent preterm labor.[9][23]

-

Glaucoma : As mentioned, FP receptor agonists like latanoprost, travoprost, and bimatoprost are mainstays in glaucoma therapy.[1][23]

-

Cardiovascular Disease : The involvement of the FP receptor in hypertension and atherosclerosis suggests that FP receptor antagonists could have therapeutic potential in cardiovascular medicine.[1][6][21]

-

Endometriosis : PGF2α and its receptor may play a role in the pathophysiology of endometriosis, a condition characterized by the growth of endometrial-like tissue outside the uterus.[12][23]

-

Inflammation : The PGF2α-FP axis has been shown to have both pro- and anti-inflammatory effects, and its role in inflammatory conditions like arthritis is an area of ongoing research.[5]

Experimental Protocols for Studying the FP Receptor

A variety of experimental techniques are employed to investigate the function and regulation of the FP receptor. The following are detailed, self-validating protocols for key assays.

Quantification of FP Receptor mRNA Expression by Real-Time Quantitative PCR (qPCR)

This protocol allows for the sensitive and specific quantification of FP receptor mRNA levels in cells or tissues.

Workflow Diagram:

Step-by-Step Methodology:

-

RNA Isolation:

-

Homogenize cells or tissue in TRIzol reagent (or a similar RNA extraction reagent) according to the manufacturer's protocol.[19]

-

Perform phase separation using chloroform and precipitate the RNA from the aqueous phase with isopropanol.

-

Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.

-

-

RNA Quantification and Quality Control:

-

Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

-

Assess RNA integrity by running an aliquot on an agarose gel or using an automated system like the Agilent Bioanalyzer. High-quality RNA is crucial for accurate qPCR results.

-

-

DNase Treatment (Optional but Recommended):

-

Treat the RNA samples with DNase I to remove any contaminating genomic DNA, which could lead to false-positive results.

-

-

Reverse Transcription (cDNA Synthesis):

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript II) and oligo(dT) or random hexamer primers.[7]

-

Follow the manufacturer's protocol for the reverse transcription kit.

-

-

Real-Time qPCR:

-

Prepare the qPCR reaction mix containing:

-

SYBR Green Master Mix (or TaqMan Master Mix and a specific probe for the FP receptor).[7]

-

Forward and reverse primers specific for the FP receptor gene.

-

Diluted cDNA template.

-

Nuclease-free water.

-

-

Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for the FP receptor and a reference (housekeeping) gene (e.g., GAPDH, β-actin) for each sample.[24]

-

Calculate the relative expression of the FP receptor mRNA using the ΔΔCt method.[25]

-

Controls: Include a no-template control (NTC) to check for contamination and a no-reverse-transcriptase (-RT) control to verify the absence of genomic DNA amplification.[7]

-

Detection of FP Receptor Protein by Western Blotting

This protocol allows for the detection and semi-quantification of FP receptor protein in cell or tissue lysates.

Step-by-Step Methodology:

-

Protein Extraction:

-

Lyse cells or homogenized tissue in ice-cold RIPA buffer supplemented with protease inhibitors.[26]

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

-

SDS-PAGE:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size on an SDS-polyacrylamide gel.[27]

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[27]

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[27]

-

-

Primary Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for the FP receptor, diluted in blocking buffer, overnight at 4°C with gentle agitation.[27]

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the host species of the primary antibody for 1 hour at room temperature.[27]

-

-

Detection:

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensity using densitometry software and normalize to a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading.

-

Controls: Include a positive control lysate from cells known to express the FP receptor and a negative control from cells that do not. A lane with only the secondary antibody should be included to check for non-specific binding.

-

Measurement of Intracellular Calcium Mobilization

This assay directly measures the functional response of the FP receptor to agonists by monitoring changes in intracellular calcium concentration.

Step-by-Step Methodology:

-

Cell Culture:

-

Plate cells expressing the FP receptor (either endogenously or through transfection) in a 96-well black, clear-bottom plate and grow to 80-90% confluency.[1]

-

-

Dye Loading:

-

De-esterification:

-

Wash the cells twice to remove excess dye and incubate for at least 20 minutes to allow for the de-esterification of the dye within the cells.[1]

-

-

Agonist/Antagonist Treatment:

-

For antagonist studies, pre-incubate the cells with the antagonist for a defined period.

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

-

Fluorescence Measurement:

-

Measure the baseline fluorescence for a short period.

-

Inject the FP receptor agonist (e.g., PGF2α) and immediately begin recording the change in fluorescence over time.[2]

-

-

Data Analysis:

-

Calculate the change in intracellular calcium concentration based on the fluorescence ratio (for Fura-2) or the change in fluorescence intensity (for Fluo-4).[1]

-

Plot the response over time to visualize the calcium transient.

-

For dose-response curves, test a range of agonist concentrations and calculate the EC50 value. For antagonists, calculate the IC50 value.

-

Controls: Include wells with vehicle control (no agonist) to establish the baseline and a positive control with a known calcium ionophore (e.g., ionomycin) to determine the maximum calcium response.

-

Inositol Phosphate (IP) Accumulation Assay

This assay provides a direct measure of the activation of the Gαq/PLC signaling pathway by quantifying the accumulation of inositol phosphates.

Step-by-Step Methodology:

-

Cell Labeling:

-

Label cells expressing the FP receptor with [3H]-myo-inositol overnight to incorporate the radiolabel into the cellular phosphoinositide pool.[10]

-

-

Lithium Chloride (LiCl) Treatment:

-

Agonist Stimulation:

-

Stimulate the cells with the FP receptor agonist for a defined period.

-

-

Extraction of Inositol Phosphates:

-

Lyse the cells and extract the soluble inositol phosphates.

-

-

Separation and Quantification:

-

Separate the different inositol phosphate species using anion-exchange chromatography.

-

Quantify the amount of [3H]-IPs in each fraction using liquid scintillation counting.

-

-

Data Analysis:

-

Express the results as the amount of total [3H]-IPs accumulated in response to the agonist, normalized to the total radioactivity incorporated.

-

Alternative Method: Commercially available homogeneous time-resolved fluorescence (HTRF) assays for IP1 offer a non-radioactive, high-throughput alternative.[8][13][28]

-

Controls: Include a vehicle control to determine the basal level of IP accumulation and a positive control with a known PLC activator.

-

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacology of the FP receptor.

Table 1: Binding Affinities and Potencies of FP Receptor Agonists

| Compound | Receptor/Tissue | Assay | Parameter | Value | Reference |

| PGF2α | Human FP Receptor | Binding | Ki | ~1 nM | [4] |

| Latanoprost acid | Human FP Receptor | Binding | Ki | 98 nM | [29] |

| Travoprost acid | Human Ciliary Muscle | PI Turnover | EC50 | 1.4 nM | [29] |

| Travoprost acid | Human Trabecular Meshwork | PI Turnover | EC50 | 3.6 nM | [29] |

| Cloprostenol | Rat Adipocyte Precursors | Adipose Differentiation Inhibition | IC50 | 3 x 10-12 M | [30] |

| Fluprostenol | Rat Adipocyte Precursors | Adipose Differentiation Inhibition | IC50 | 3-10 x 10-11 M | [30] |

| PGF2α | Rat Adipocyte Precursors | Adipose Differentiation Inhibition | IC50 | 10-8 M | [30] |

| PGF2α | MYLA Cells | Ca2+ Oscillation Frequency | pEC50 | 8.572 ± 0.20 | [31] |

| Carboprost | Rat Myometrium | Contraction | pEC50 | 6.81 ± 0.25 | [32] |

Table 2: Potencies of FP Receptor Antagonists

| Compound | Receptor/Tissue | Assay | Parameter | Value | Reference |

| AL-8810 | Rat A7r5 Cells | PI Turnover | pA2 | 6.68 ± 0.23 | [20] |

| AL-8810 | Mouse 3T3 Cells | PI Turnover | pA2 | 6.34 ± 0.09 | [20] |

| AL-8810 | Rat A7r5 Cells | PI Turnover | Ki | 426 ± 63 nM | [20] |

| N582707 | MYLA Cells | Ca2+ Transients (Fmax) | IC50 | 21.26 nM | [31] |

Conclusion

The Prostaglandin F2α receptor is a multifaceted GPCR with profound implications for human health and disease. Its critical roles in reproduction, cardiovascular function, and ocular physiology have made it a subject of intense research and a valuable therapeutic target. A thorough understanding of its signaling pathways, physiological functions, and the experimental methodologies used to study it, as detailed in this guide, is essential for advancing our knowledge and developing novel therapeutic strategies targeting this important receptor. The continued exploration of the FP receptor holds great promise for addressing a range of unmet medical needs.

References

-

Wang, D., & DuBois, R. N. (2010). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in Pharmacology, 1, 116. [Link]

-

Makino, S., Zaragoza, D. B., Mitchell, B. F., Robertson, S., & Olson, D. M. (2007). Prostaglandin F2alpha and its receptor as activators of human decidua. Seminars in Reproductive Medicine, 25(1), 60–68. [Link]

-

Breyer, R. M., & Breyer, M. D. (2001). Prostanoid receptors: subtypes and signaling. Current Opinion in Nephrology and Hypertension, 10(1), 23–29. [Link]

-

Wang, D., & DuBois, R. N. (2010). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in Pharmacology, 1, 116. [Link]

-

Bishop, C. V., Winning, V. S., & Stouffer, R. L. (2015). Estrogen promotes luteolysis by redistributing prostaglandin F2α receptors within primate luteal cells. Reproduction, 149(4), 409–418. [Link]

-

Bishop, C. V., Winning, V. S., & Stouffer, R. L. (2015). Estrogen promotes luteolysis by redistributing prostaglandin F2α receptors within primate luteal cells. Reproduction, 149(4), 409–418. [Link]

-

Wang, D., & DuBois, R. N. (2010). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in Pharmacology, 1, 116. [Link]

-

Wikipedia. (2023). Prostaglandin F2alpha. In Wikipedia. [Link]

-

Wood, S. L., et al. (2022). PGF2α induces a pro-labour phenotypical switch in human myometrial cells that can be inhibited with PGF2α receptor antagonists. Frontiers in Physiology, 13, 941369. [Link]

-

Ocklind, A., et al. (1997). Localization of the prostaglandin F2 alpha receptor messenger RNA and protein in the cynomolgus monkey eye. Investigative Ophthalmology & Visual Science, 38(11), 2264–2273. [Link]

-

Tsai, S. J., & Wiltbank, M. C. (1998). Prostaglandin F(2alpha) Receptor in the Corpus Luteum: Recent Information on the Gene, Messenger Ribonucleic Acid, and Protein. Biology of Reproduction, 59(4), 721–727. [Link]

-

Yu, Y., et al. (2009). Prostaglandin F2alpha elevates blood pressure and promotes atherosclerosis. Proceedings of the National Academy of Sciences of the United States of America, 106(19), 7985–7990. [Link]

-

Niswender, G. D., et al. (1985). Effects of prostaglandin F2 alpha-induced luteolysis on the populations of cells in the ovine corpus luteum. Endocrinology, 116(1), 239–245. [Link]

-

Narumiya, S., Sugimoto, Y., & Ushikubi, F. (2007). Prostanoid receptors: structures, properties, and functions. Physiological Reviews, 87(4), 1195–1226. [Link]

-

Vassaux, G., Gaillard, D., Ailhaud, G., & Négrel, R. (1992). Prostaglandin F2 alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium. Biochemical and Biophysical Research Communications, 186(2), 1038–1045. [Link]

-

Ocklind, A., et al. (1997). Localization of the prostaglandin F2 alpha receptor in rat tissues. Prostaglandins, Leukotrienes and Essential Fatty Acids, 57(6), 527–532. [Link]

-

Dong, Y. L., & Yallampalli, C. (2009). Prostaglandin F receptor expression in intrauterine tissues of pregnant rats. Reproductive Biology and Endocrinology, 7, 102. [Link]

-

Powell, W. S., Hammarström, S., & Samuelsson, B. (1974). Letter: Prostaglandin-F2alpha receptor in human corpora lutea. Lancet, 1(7866), 1120. [Link]

-

Blesson, C. S., & Sahlin, L. (2014). Prostaglandin E and F receptors in the uterus. Receptors & Clinical Investigation, 1(2). [Link]

-

Tsai, S. J., & Wiltbank, M. C. (1998). Prostaglandin F2α Receptor in the Corpus Luteum: Recent Information on the Gene, Messenger Ribonucleic Acid, and Protein. Biology of Reproduction, 59(4), 721–727. [Link]

-

Wikipedia. (2023). Prostaglandin F receptor. In Wikipedia. [Link]

-

Sharif, N. A., et al. (2008). Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes. British Journal of Pharmacology, 154(5), 1059–1071. [Link]

-

Anthony, T. L., et al. (1998). Prostaglandin F2 alpha receptors in the human trabecular meshwork. Investigative Ophthalmology & Visual Science, 39(1), 38–47. [Link]

-

Sales, K. J., et al. (2004). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways. The Journal of Clinical Endocrinology and Metabolism, 89(2), 986–993. [Link]

-

Liu, J., et al. (2021). PGE2 vs PGF2α in human parturition. Reproduction, 161(2), R11–R21. [Link]

-

Wånggren, K., et al. (2008). Prostaglandin E2 and F2alpha receptors in the human Fallopian tube before and after mifepristone treatment. Molecular Human Reproduction, 14(10), 595–602. [Link]

-

Kirsch, P., et al. (2013). Novel prostaglandin receptor modulators – Part II: EP receptor modulators; a patent review (2002 – 2012). Expert Opinion on Therapeutic Patents, 23(1), 59–82. [Link]

-

Adelantado, J. M., et al. (1988). Topography of human uterine prostaglandin E and F2 alpha receptors and their profiles during pathological states. The Journal of Clinical Endocrinology and Metabolism, 67(6), 1263–1269. [Link]

-

Palliser, H. K., et al. (2005). Prostaglandin E and F receptor expression and myometrial sensitivity at labor onset in the sheep. Biology of Reproduction, 72(2), 344–351. [Link]

-

Feo, D. J., & Gomer, R. H. (2021). The complex role of prostaglandin E2-EP receptor signaling in wound healing. Journal of Leukocyte Biology, 109(3), 545–553. [Link]

-

Olson, D. M. (2004). A prostaglandin F 2alpha receptor antagonist administered to the mother is effective in preventing preterm birth in a rat model. American Journal of Obstetrics and Gynecology, 190(1), 235–242. [Link]

-

Liu, J., et al. (2021). PGE2 vs PGF2α in human parturition. Reproduction, 161(2), R11–R21. [Link]

-

ResearchGate. (n.d.). 4265 PDFs | Review articles in PROSTAGLANDIN E RECEPTORS. Retrieved January 16, 2026, from [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Jabbour, H. N., et al. (2003). Prostaglandin (PG) F(2alpha) receptor expression and signaling in human endometrium: role of PGF(2alpha) in epithelial cell proliferation. The Journal of Clinical Endocrinology and Metabolism, 88(4), 1839–1846. [Link]

-

Wood, S. L., et al. (2022). PGF2α induces a pro-labour phenotypical switch in human myometrial cells that can be inhibited with PGF2α receptor antagonists. Frontiers in Physiology, 13, 941369. [Link]

-

Illumina, Inc. (n.d.). Absolute Quantification of Gene Expression using SYBR Green in the Eco™ Real-Time PCR System. Retrieved January 16, 2026, from [Link]

-

The Biotechnology Guy. (2021, January 4). qPCR (real-time PCR) protocol explained [Video]. YouTube. [Link]

-

Tan, H., et al. (2011). Progesterone Receptor-A and -B Have Opposite Effects on Proinflammatory Gene Expression in Human Myometrial Cells. Endocrinology, 152(9), 3619–3629. [Link]

-

Sharif, N. A., et al. (2003). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells. Journal of Ocular Pharmacology and Therapeutics, 19(6), 501–515. [Link]

-

Wood, S. L., et al. (2022). Effect of five FP antagonists upon PGF2α-stimulated Ca²⁺ transients in... [Figure]. In PGF2α induces a pro-labour phenotypical switch in human myometrial cells that can be inhibited with PGF2α receptor antagonists. Frontiers in Physiology. [Link]

-

Condon, J. C., et al. (2003). A decline in the levels of progesterone receptor coactivators in the pregnant uterus at term may antagonize progesterone receptor function and contribute to the initiation of parturition. Proceedings of the National Academy of Sciences of the United States of America, 100(16), 9518–9523. [Link]

Sources

- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. Prostaglandin F receptor expression in intrauterine tissues of pregnant rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prostaglandin F2 alpha effects on intraocular pressure negatively correlate with FP-receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Measuring GPCR-Induced Intracellular Calcium Signaling Using a Quantitative High-Throughput Assay | Springer Nature Experiments [experiments.springernature.com]

- 19. stackscientific.nd.edu [stackscientific.nd.edu]

- 20. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. assaygenie.com [assaygenie.com]

- 22. file.elabscience.com [file.elabscience.com]

- 23. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. m.youtube.com [m.youtube.com]

- 25. illumina.com [illumina.com]

- 26. bio-rad.com [bio-rad.com]

- 27. Western Blot Protocol | Proteintech Group [ptglab.com]

- 28. bmglabtech.com [bmglabtech.com]

- 29. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. PGF2α induces a pro-labour phenotypical switch in human myometrial cells that can be inhibited with PGF2α receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 32. storage.imrpress.com [storage.imrpress.com]

Prostaglandin F2alpha dimethyl amide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Modulator of the Prostaglandin System

Prostaglandin F2α (PGF2α) is a potent, naturally occurring lipid mediator that exerts a wide array of physiological and pathological effects through its interaction with the G-protein coupled FP receptor. The intricate signaling cascades initiated by PGF2α are pivotal in processes ranging from smooth muscle contraction and luteolysis to inflammation and cellular growth. To dissect the precise contributions of the PGF2α/FP receptor axis in these complex biological systems, highly specific pharmacological tools are indispensable. Prostaglandin F2α dimethyl amide (PGF2α-DMA) has emerged as a crucial research compound, functioning as a weak antagonist of the FP receptor.[1][2][3] This modification of the terminal carboxyl group of PGF2α to a dimethyl amide moiety significantly alters its biological activity, transforming it from a potent agonist to a modulator that can competitively inhibit the actions of endogenous PGF2α. This guide provides a comprehensive technical overview of PGF2α-DMA, encompassing its chemical architecture, physicochemical characteristics, synthesis, mechanism of action, and practical applications in experimental biology.

I. Chemical Structure and Physicochemical Properties

A thorough understanding of the molecular characteristics of PGF2α-DMA is fundamental to its application in research. The subtle alteration of the parent PGF2α molecule imparts distinct properties that govern its solubility, stability, and ultimately, its biological function.

Molecular Structure

PGF2α-DMA is a synthetic derivative of PGF2α, an eicosanoid derived from arachidonic acid. The key structural feature of PGF2α-DMA is the conversion of the carboxylic acid at the C-1 position to an N,N-dimethyl amide. This modification neutralizes the negative charge of the carboxyl group, which has profound implications for its interaction with the FP receptor and its overall physicochemical behavior.

-

IUPAC Name: (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide[4]

-

Synonyms: Dinoprost dimethyl amide, PGF2α dimethyl amide[1][5]

-

Molecular Weight: 381.6 g/mol [5]

Physicochemical Data Summary

The physicochemical properties of PGF2α-DMA are critical for its handling, formulation, and experimental application. The amidation of the carboxylic acid group significantly impacts its solubility profile compared to the parent compound, PGF2α.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₃₉NO₄ | [1][5] |

| Molecular Weight | 381.6 g/mol | [5] |

| Appearance | A solution in methyl acetate | [1] |

| Purity | ≥98% | [6] |

| Solubility (mg/mL) | DMF: >50DMSO: >50Ethanol: >20Methyl Acetate: >10PBS (pH 7.2): >3 | [1] |

| Storage | -20°C | [6] |

| Stability | ≥ 2 years at -20°C | [6] |

| SMILES | O[C@@H]1CCCCC">C@@HC1 | [1] |

| InChI Key | QGAWKBHDDFBNMX-GWSKAPOCSA-N | [1] |

II. Synthesis and Characterization

The generation of PGF2α-DMA for research purposes requires a reliable synthetic route and robust analytical methods for its characterization and quality control.

Synthetic Approach: Amidation of Prostaglandin F2α

The synthesis of PGF2α-DMA is achieved through the amidation of the C-1 carboxylic acid of PGF2α. While numerous methods exist for amide bond formation, a common approach involves the activation of the carboxylic acid followed by reaction with dimethylamine.

Conceptual Synthesis Workflow: